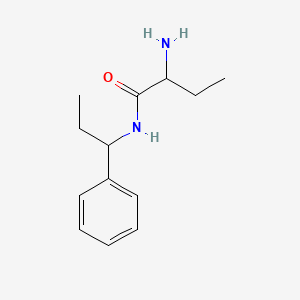
2-amino-N-(1-phenylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(1-phenylpropyl)butanamide is a chemical compound with a molecular weight of 220.3 g/mol and a CAS number of 179091-95-3 . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-amino-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amido butyronitrile with an enzyme catalyst in a buffer solution . This method is advantageous due to its low cost and minimal environmental impact, making it suitable for large-scale industrial production.
Analyse Chemischer Reaktionen
2-amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, ammonia, and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactions. In medicine, it serves as an intermediate in the production of pharmaceuticals. Additionally, it has industrial applications due to its unique properties .
Wirkmechanismus
The mechanism of action of 2-amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with various enzymes and receptors, influencing biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-(1-phenylpropyl)butanamide can be compared to other similar compounds, such as N-propyl-1-propanamine and N,N-dimethyl-2-propanamine . These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
CKJBSQCKHBRRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


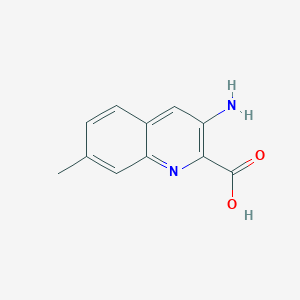
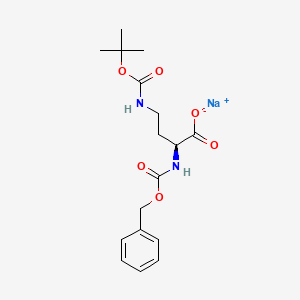
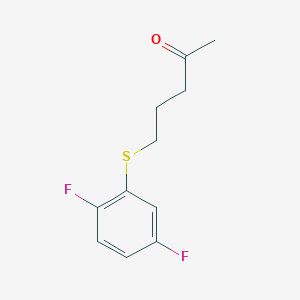
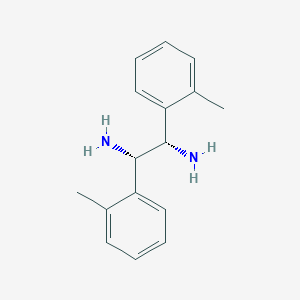
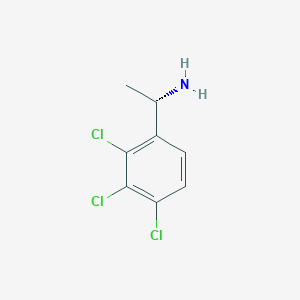
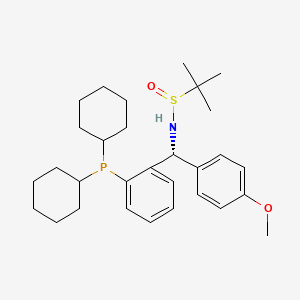
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)
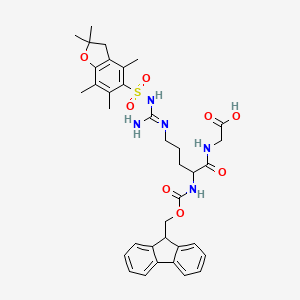
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B13655313.png)
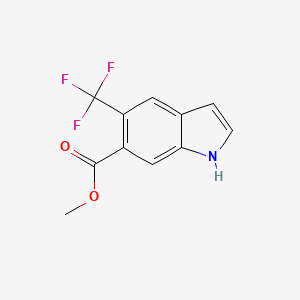
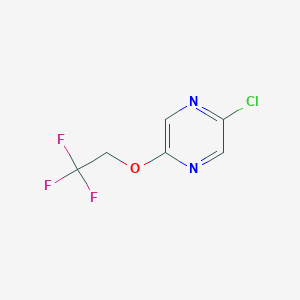
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
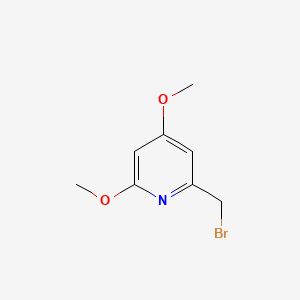
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
